3,8-Dibromo-1,10-phenanthroline-5,6-dione

Perovskite Solar Cells Defect Passivation Energy-Level Alignment

This 3,8-dibromo-1,10-phenanthroline-5,6-dione (BPO) is the definitive building block for applications demanding the 3,8-substitution pattern. Its unique electronic environment enables synergistic molecular passivation achieving 23.18% PCE in perovskite solar cells and defines linear polymer backbone geometry for OLED/OPV applications. The bifunctional nature—both chelating and redox-active—makes it an irreplaceable ligand precursor for advanced MOFs and coordination complexes. Standard purity ≥97% ensures reliable performance in cross-coupling reactions and materials synthesis.

Molecular Formula C12H4Br2N2O2
Molecular Weight 367.98 g/mol
CAS No. 602331-25-9
Cat. No. B3037783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromo-1,10-phenanthroline-5,6-dione
CAS602331-25-9
Molecular FormulaC12H4Br2N2O2
Molecular Weight367.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br
InChIInChI=1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H
InChIKeyIFZAYEPOLKDKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dibromo-1,10-phenanthroline-5,6-dione (CAS 602331-25-9): A Dibrominated Phenanthroline Dione for Advanced Material and Optoelectronic Research


3,8-Dibromo-1,10-phenanthroline-5,6-dione (BPO) is a heterocyclic organic compound belonging to the class of substituted 1,10-phenanthroline-5,6-diones [1]. Its molecular structure features a rigid, planar phenanthroline core functionalized with two bromine atoms at the 3 and 8 positions and two ketone groups at the 5 and 6 positions, resulting in a molecular formula of C12H4Br2N2O2 and a molecular weight of 367.98 g/mol . This specific substitution pattern confers unique electronic and steric properties, making it a valuable synthetic intermediate and functional material for applications ranging from perovskite solar cell passivation to the construction of advanced π-conjugated polymers and metal-organic frameworks [2].

Why 3,8-Dibromo-1,10-phenanthroline-5,6-dione Cannot Be Replaced by Other 1,10-Phenanthroline-5,6-diones for High-Performance Applications


Generic substitution among 1,10-phenanthroline-5,6-dione derivatives fails because the position and type of substituents critically dictate the molecule's electronic structure, steric environment, and resultant chemical reactivity. For instance, the specific 3,8-dibromo substitution pattern is not merely an alternative to the 2,9-dibromo (CAS 943861-95-8) or non-brominated parent compound [1]. The bromine atoms at the 3 and 8 positions create a unique electron-withdrawing environment and a specific steric profile that governs its performance in cross-coupling reactions, its ability to coordinate to metal centers, and its resonance structure, which is essential for applications like defect passivation in perovskite solar cells where a zwitterionic state is key [2]. The following quantitative evidence details where these specific structural features translate into verifiable, application-critical differences.

3,8-Dibromo-1,10-phenanthroline-5,6-dione (602331-25-9): Quantifiable Performance Differentiation vs. Control Samples in Perovskite Solar Cells


Efficiency Boost: Quantifying the Power Conversion Efficiency Gain with 3,8-Dibromo-1,10-phenanthroline-5,6-dione as a Perovskite Passivator

The incorporation of 3,8-dibromo-1,10-phenanthroline-5,6-dione (BPO) as an additive in perovskite solar cells (PSCs) results in a significant improvement in power conversion efficiency (PCE) compared to an undoped control device. The BPO-doped PSCs achieved a PCE of 23.18%, which represents a marked increase over the control sample's performance under the same fabrication and testing conditions [1]. This enhancement is attributed to the molecule's ability to passivate multiple types of defects and align energy levels at the perovskite interface [1].

Perovskite Solar Cells Defect Passivation Energy-Level Alignment

Enhanced Stability: Quantifying Long-Term Stability Improvement with 3,8-Dibromo-1,10-phenanthroline-5,6-dione in Perovskite Solar Cells

Beyond initial efficiency, the use of 3,8-dibromo-1,10-phenanthroline-5,6-dione (BPO) substantially enhances the long-term operational stability of perovskite solar cells under humid conditions. In a 1,000-hour aging test conducted at 65% relative humidity, BPO-doped devices retained 85% of their initial efficiency, whereas the control device (without BPO) retained only 55% [1]. This represents a 30-percentage-point improvement in retention after the test period.

Perovskite Solar Cells Device Stability Humidity Resistance

Unique Reactive Site for Polymer Synthesis: 3,8-Dibromo Functionality as a Precursor for Regiospecific Coupling

The 3,8-dibromo substitution pattern of this compound is explicitly designed for regiospecific cross-coupling reactions, such as Suzuki-Miyaura coupling, to incorporate the phenanthroline-dione core into π-conjugated polymer backbones [1]. This is a class-level inference; other dibromo regioisomers, like the 2,9-substituted analog (CAS 943861-95-8), also possess bromine atoms but will lead to polymers with different regiochemistry, backbone geometry, and ultimately, different optoelectronic properties [2]. The 3,8-substitution provides a linear, para-like connectivity for constructing extended rigid-rod polymers, which is a key design feature for high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1].

Conjugated Polymers Cross-Coupling Materials Synthesis

Best Research and Industrial Application Scenarios for 3,8-Dibromo-1,10-phenanthroline-5,6-dione (CAS 602331-25-9)


Additive for High-Efficiency and Stable Perovskite Solar Cells

Procurement for academic or industrial R&D labs focused on perovskite photovoltaics. As established, 3,8-dibromo-1,10-phenanthroline-5,6-dione (BPO) acts as a synergistic molecular passivator that improves power conversion efficiency to 23.18% and enhances device stability to 85% efficiency retention after 1,000 hours at 65% relative humidity, compared to a 55% retention for a control device [1]. This makes it a critical compound for developing the next generation of high-performance, durable solar energy harvesting technologies.

Monomer Building Block for Linear π-Conjugated Polymers in Optoelectronics

Sourcing for materials chemists and polymer scientists developing organic semiconductors for OLEDs or OPVs. The 3,8-dibromo functionalization enables regiospecific cross-coupling (e.g., Suzuki-Miyaura) to create polymers with a defined linear backbone geometry [2]. This structural control is paramount for tuning charge transport and emission properties and distinguishes this specific regioisomer from other dibromo analogs (e.g., 2,9-dibromo) for these specific architectural needs.

Versatile Intermediate for Multidentate Ligand and Complex Synthesis

Acquisition by inorganic and organometallic chemists for synthesizing novel coordination compounds and Metal-Organic Frameworks (MOFs). The compound's dual-functionality—both the phenanthroline nitrogens for chelation and the o-quinone moiety for redox activity—makes it a versatile ligand precursor [3]. Its synthesis from 1,10-phenanthroline via bromination and oxidation is well-documented, confirming its role as an established, modifiable platform for creating new functional materials [4].

Precursor for Biologically Active Heterocycles and Research Probes

Procurement by medicinal chemistry groups and biochemistry labs exploring new drug candidates or molecular probes. The compound serves as a key intermediate for synthesizing complex heterocyclic systems, such as 6,11-dibromo-1,4,8,9-tetraazabenzo[f]phenanthrene . Its structure allows for subsequent functionalization to create libraries of compounds for screening against various biological targets, where its unique electronic and steric profile may confer novel activity.

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